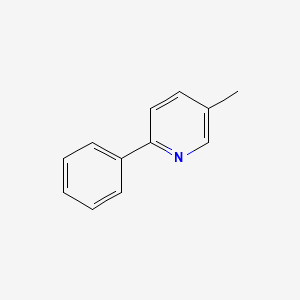
5-Methyl-2-phenylpyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Scientific Field: Agriculture / Herbicide Development
- Application Summary: 5-Methyl-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives with herbicidal activity . These compounds are designed to combat various species of weeds .
- Methods of Application: The compounds are synthesized and identified via NMR and HRMS. Their herbicidal activities are evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
- Results: The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .
Insecticidal Activity
- Scientific Field: Agriculture / Insecticide Development
- Application Summary: 5-Methyl-2-phenylpyridine is used in the synthesis of novel 2-phenylpyridine derivatives containing N -phenylbenzamide moieties with high insecticidal activity .
- Methods of Application: The compounds are synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds is analyzed using the leaf dipping method .
- Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Synthesis of 4-Azafluorene
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-2-phenylpyridine is used as an intermediate in the synthesis of 4-azafluorene .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcome of this application is the successful synthesis of 4-azafluorene .
Flow Synthesis of 2-Methylpyridines
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-2-phenylpyridine can be used in the flow synthesis of 2-methylpyridines .
- Methods of Application: This involves continuous flow processing, which has the benefit of superheating solvents well above the boiling point and performing reactions at elevated temperatures that are not possible for bench-top reflux batch reactions .
- Results: The outcome of this application is the successful synthesis of 2-methylpyridines .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-2-phenylpyridine is used in the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties . These compounds are designed to combat various species of pests .
- Methods of Application: The compounds are synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .
- Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Vapor-Phase Cyclization
- Scientific Field: Organic Chemistry
- Application Summary: 5-Methyl-2-phenylpyridine is used in the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia .
- Methods of Application: The cyclization is carried out over HZSM-5, Hβ, and HY zeolites at 400 °C and 0.5 h −1 weight hour space velocity .
- Results: The cyclization activity follows the order: HY > Hβ > HZSM-5 .
Eigenschaften
IUPAC Name |
5-methyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949783 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylpyridine | |
CAS RN |
27012-22-2, 64828-54-2 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

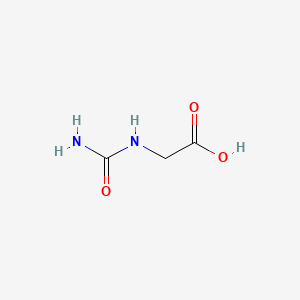
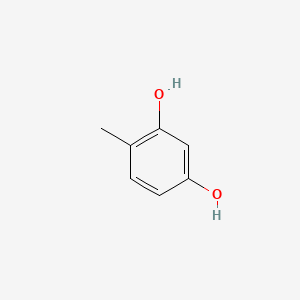
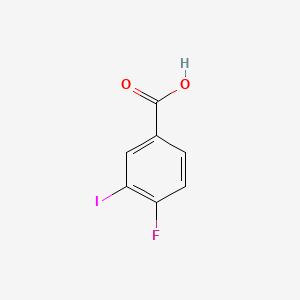
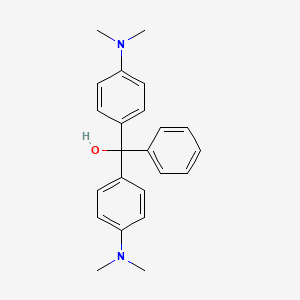
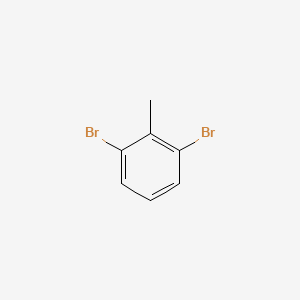
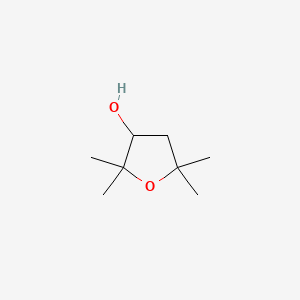
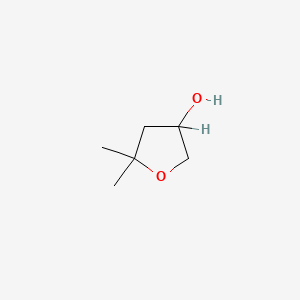
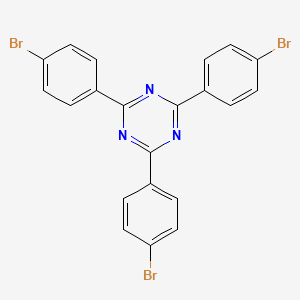
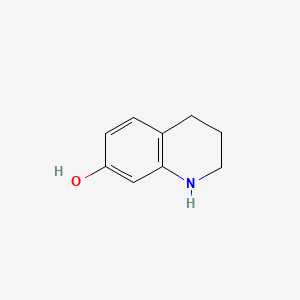
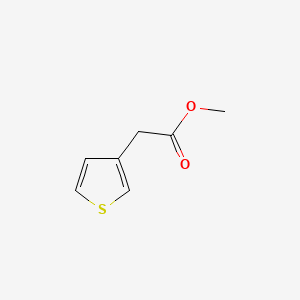
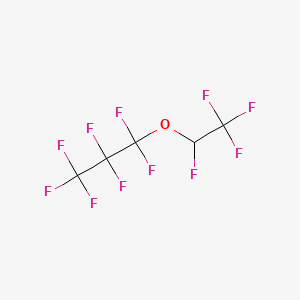
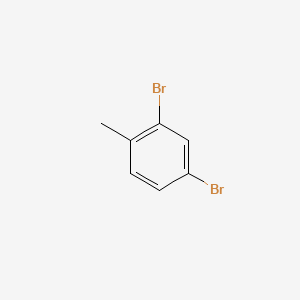
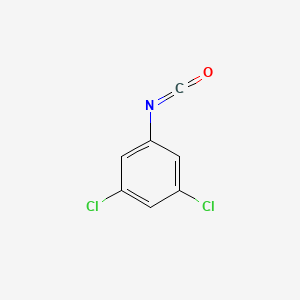
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)